molecular formula C16H12N2O2 B189330 2,5-Diphenyl-4,6-pyrimidinediol CAS No. 29133-86-6

2,5-Diphenyl-4,6-pyrimidinediol

Cat. No.: B189330
CAS No.: 29133-86-6
M. Wt: 264.28 g/mol
InChI Key: XYXQJMOZTJTMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenyl-4,6-pyrimidinediol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrimidine core is a privileged structure in pharmaceuticals, known for its versatility and ability to interact with diverse biological targets through hydrogen bonding and by acting as a bioisostere for other aromatic systems . This makes derivatives based on this structure valuable tools for probing disease mechanisms. Research into structurally similar 4,6-diphenylpyrimidine derivatives has demonstrated their potential as inhibitors of Aurora Kinase A (AURKA), a key target in oncology research due to its role in cell cycle progression . Inhibition of such kinases can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting the value of this chemical class in developing novel anticancer agents . Furthermore, the pyrimidine ring is a fundamental building block in many commercial drugs, with applications spanning antiviral, antibacterial, and anticancer therapeutics . As such, this compound serves as a key synthetic intermediate for researchers designing and synthesizing novel bioactive compounds to explore new therapeutic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29133-86-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)16(20)18-14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20)

InChI Key

XYXQJMOZTJTMBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O

Pictograms

Irritant

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2,5 Diphenyl 4,6 Pyrimidinediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,5-Diphenyl-4,6-pyrimidinediol, offering insights into the chemical environment of each atom. The existence of tautomers, primarily the diketo, enol-keto, and dienol forms, makes NMR studies particularly revealing. The IUPAC name for a prominent tautomer is 4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one. nih.gov

Proton (¹H) NMR Spectroscopic Studies for Chemical Environment Discrimination

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl rings and the pyrimidine (B1678525) core. The protons on the two phenyl rings would typically appear as complex multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the position of the phenyl groups and their rotational freedom.

A key feature of the ¹H NMR spectrum is the presence of exchangeable protons, namely the N-H and O-H protons of the pyrimidine ring. These signals can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In the enol-keto tautomer, distinct signals for the N-H and O-H protons would be expected, while the diketo form would show two N-H signals. The dienol form would exhibit two O-H signals. Deuterium exchange studies, where D₂O is added to the sample, can be used to identify these exchangeable protons as their signals will disappear from the spectrum.

Carbon (¹³C) NMR Spectroscopic Studies for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum for this compound, available from commercial suppliers like Sigma-Aldrich, would show a series of signals corresponding to the carbons of the phenyl groups and the pyrimidine ring. nih.gov

The phenyl carbons typically resonate in the range of 125-140 ppm. The pyrimidine ring carbons are of particular interest. In the diketo tautomer, the C4 and C6 carbons would exhibit chemical shifts characteristic of carbonyl groups, typically in the range of 160-180 ppm. In the enol-keto form, one of these signals would shift upfield into the range for an oxygen-bearing sp² carbon (around 150-160 ppm), while the other remains in the carbonyl region. The C2 and C5 carbons, being attached to phenyl groups, will also have distinct chemical shifts. The presence of multiple signals for the pyrimidine ring carbons can provide direct evidence for the existence of a mixture of tautomers in solution.

Carbon Atom Expected Chemical Shift Range (ppm) Notes
Phenyl C125-140Multiple signals expected
Pyrimidine C2~150-160Attached to a phenyl group and two nitrogen atoms
Pyrimidine C4160-180 (keto) or 150-160 (enol)Chemical shift is highly dependent on the tautomeric form
Pyrimidine C5~110-120Attached to a phenyl group
Pyrimidine C6160-180 (keto) or 150-160 (enol)Chemical shift is highly dependent on the tautomeric form

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Isomerism and Tautomerism Investigation

To unravel the complex tautomeric equilibrium of this compound, advanced NMR techniques are indispensable.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity within the molecule. A COSY spectrum would show correlations between coupled protons, for instance, within the phenyl rings. An HSQC spectrum would correlate proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, providing information about the spatial arrangement of the phenyl groups relative to the pyrimidine ring.

Variable Temperature (VT) NMR: VT-NMR is a powerful tool to study dynamic processes like tautomerism. scribd.comchemicalbook.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal line shapes. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed at low temperatures. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into a single, averaged signal. The analysis of these changes can provide thermodynamic and kinetic parameters for the tautomeric equilibrium.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and provides strong evidence for the predominant tautomeric form in the solid state. An ATR-IR spectrum of this compound is available from commercial sources. nih.gov

The IR spectrum will be dominated by absorptions corresponding to the vibrations of the phenyl rings and the pyrimidine core. Key vibrational modes to consider are:

O-H and N-H Stretching: In the enol-keto or dienol forms, a broad absorption band in the region of 3200-3600 cm⁻¹ would be expected due to O-H stretching vibrations, often involved in hydrogen bonding. Similarly, N-H stretching vibrations in the keto or enol-keto forms would appear in the same region, typically as sharper bands. The presence and shape of these bands can provide strong clues about the tautomeric form and the extent of hydrogen bonding.

C=O Stretching: The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is a clear indicator of a carbonyl (C=O) group, characteristic of the diketo or enol-keto tautomers. The exact frequency can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretching: Aromatic C=C stretching vibrations from the phenyl rings typically appear in the region of 1450-1600 cm⁻¹. C=N stretching vibrations from the pyrimidine ring are also expected in this region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The analysis of the fingerprint region (below 1500 cm⁻¹) can also provide valuable structural information, though the assignments can be more complex.

Vibrational Mode Expected Frequency Range (cm⁻¹) Associated Functional Group/Tautomer
O-H/N-H Stretching3200-3600Hydroxyl (enol/dienol forms), Amide (keto/enol-keto forms)
Aromatic C-H Stretching>3000Phenyl groups
C=O Stretching1650-1750Carbonyl (keto/enol-keto forms)
C=C/C=N Stretching1450-1600Phenyl rings and Pyrimidine ring

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The different tautomers of this compound are expected to have distinct UV-Vis absorption spectra due to differences in their electronic systems.

The phenyl groups and the pyrimidine ring are chromophores that absorb UV radiation. The electronic transitions are typically of the π → π* type. The conjugation between the phenyl rings and the pyrimidine ring will significantly influence the position of the absorption maxima (λmax). Generally, a more extended system of conjugation leads to a bathochromic (red) shift, meaning absorption at a longer wavelength.

Determination of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound would be expected to show one or more strong absorption bands in the UV region. The position of the absorption maxima (λmax) and the molar extinction coefficients (ε) are characteristic physical constants for the compound under specific solvent and concentration conditions.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color, or more accurately, its absorption and emission spectra, when dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding solvent molecules. The electronic spectra of this compound are expected to exhibit solvatochromic shifts, indicating changes in the energy levels of its electronic states based on the polarity of the solvent.

Studies on similar diphenyl-containing polyene compounds have shown that the solvent can influence the planarity of the molecule. mdpi.com For instance, in non-polar solvents, the phenyl groups may be rotated out-of-plane, which can affect the molecule's polarizability and the energy of its electronic transitions. mdpi.com As the temperature changes, the degree of this rotation can also vary, leading to further shifts in the absorption bands. mdpi.com The interaction between the solute and solvent molecules can be complex, involving general solvent effects and specific solute-solvent interactions such as hydrogen bonding.

The observed solvatochromic behavior can be analyzed using various models to quantify the effect of the solvent's polarity and polarizability on the electronic transitions of the compound. This analysis provides insights into the difference in dipole moments between the ground and excited states of this compound, contributing to a more complete understanding of its electronic properties.

Table 1: Expected Solvatochromic Shifts of this compound in Various Solvents

SolventPolarity/PolarizabilityExpected Spectral Shift
Hexane (B92381)Non-polarReference spectrum
DichloromethanePolar aproticRed shift (bathochromic)
EthanolPolar proticRed shift (bathochromic) with potential H-bonding interactions
Acetonitrile (B52724)Polar aproticRed shift (bathochromic)

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular formula.

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M+), the mass-to-charge ratio (m/z) of which will correspond to the molecular weight of the compound. The presence of an aromatic ring in the structure of this compound is expected to result in a prominent molecular ion peak. whitman.edu

The fragmentation of the molecular ion provides a roadmap to the compound's structure. Common fragmentation patterns for aromatic compounds include the loss of a hydrogen atom (M-1). whitman.edu For molecules with phenyl groups, a characteristic fragment at m/z 77, corresponding to the phenyl cation, is often observed. nih.gov In the case of substituted pyrimidines, fragmentation can involve the cleavage of the pyrimidine ring and the loss of its substituents. The analysis of these fragment ions allows for the piecing together of the original molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

Fragment Ion (m/z)Proposed Structure/Loss
[M]+Molecular ion of this compound
[M-H]+Loss of a hydrogen atom
[M-OH]+Loss of a hydroxyl group
[M-C6H5]+Loss of a phenyl group
77Phenyl cation (C6H5)+

Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

To gain a more comprehensive understanding of complex samples or to analyze compounds that are not easily volatilized, advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. nih.gov

This technique is particularly useful for the analysis of this compound in various matrices, allowing for its separation from impurities or other components in a mixture before it enters the mass spectrometer. uu.nl The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, coupled with LC systems (UPLC-QTOF-MS/MS), enables the accurate mass measurement of both the parent ion and its fragment ions. nih.govresearchgate.net This high-resolution data is crucial for the unambiguous identification of the compound and its metabolites or degradation products. nih.govnih.gov

The data obtained from LC-MS analysis includes the retention time of the compound from the LC separation, which is a characteristic property under specific chromatographic conditions, and the mass spectrum from the MS detection. mdpi.com This dual information provides a high degree of confidence in the identification and quantification of this compound in a sample. researchgate.net

Table 3: LC-MS Analysis Parameters for this compound

ParameterDescription
Chromatographic Column A reversed-phase column, such as a C18 column, is typically used for separating non-polar to moderately polar compounds.
Mobile Phase A gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.
Ionization Source Electrospray ionization (ESI) is commonly used for polar molecules like pyrimidinediols, in both positive and negative ion modes.
Mass Analyzer A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
Detection Mode Full scan mode to detect all ions within a certain m/z range, and product ion scan (MS/MS) to obtain fragmentation data for structural confirmation.

Tautomerism and Prototropic Transformations in 2,5 Diphenyl 4,6 Pyrimidinediol Systems

Keto-Enol (Lactam-Lactim) Tautomeric Equilibria in Solution and Solid State

2,5-Diphenyl-4,6-pyrimidinediol can theoretically exist in several tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism. The diol (lactim) form, this compound, can tautomerize to the keto-enol (lactam-lactim) form, 4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one nih.gov, and further to the diketo (dilactam) form, 2,5-diphenylpyrimidine-4,6(1H,5H)-dione. In many related heterocyclic systems, the keto or lactam forms are generally favored at equilibrium, often by a significant margin masterorganicchemistry.com. The diketone, 2,4-pentanedione, for instance, exists predominantly in its enol form due to the stability gained from an intramolecular hydrogen bond and conjugation libretexts.orgyoutube.com. In the solid state, one tautomeric form usually predominates, often stabilized by intermolecular hydrogen bonding within the crystal lattice.

The general equilibrium between the major tautomeric forms can be depicted as follows:

Tautomeric forms of this compoundFigure 1.

While specific studies on substituted this compound are limited, research on analogous systems like β-ketoamides and nitropurines provides valuable insights into how substituents can shift the tautomeric equilibrium kashanu.ac.irfiveable.me. The electronic properties of substituents on the phenyl rings are expected to play a significant role.

Electron-donating groups (EDGs) , such as methoxy (B1213986) or amino groups, on the phenyl rings would be expected to increase the electron density on the pyrimidine (B1678525) ring. This could potentially favor the lactim (diol) form by stabilizing the C=N double bonds.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would decrease the electron density of the pyrimidine ring. This would likely stabilize the lactam (keto) forms, where the negative charge is more localized on the electronegative oxygen atoms.

The position of the substituent on the phenyl ring (ortho, meta, or para) would also be critical, affecting the extent of resonance and inductive effects on the pyrimidine core.

The surrounding environment, particularly the solvent and pH, has a profound impact on the position of the tautomeric equilibrium.

Solvent Effects: The polarity of the solvent can significantly alter the relative stabilities of tautomers kashanu.ac.irnih.gov.

Polar protic solvents , such as water and alcohols, can form hydrogen bonds with both the keto and enol/lactim forms. They can stabilize both forms, but often the more polar lactam form is favored.

Polar aprotic solvents , like DMSO or acetonitrile (B52724), can also influence the equilibrium based on their dipole moments and ability to stabilize polar species.

Nonpolar solvents , such as hexane (B92381) or carbon tetrachloride, tend to favor the less polar tautomer, which is often the enol or lactim form, especially if it can form intramolecular hydrogen bonds masterorganicchemistry.com.

The table below illustrates the general trend of solvent effects on tautomeric equilibria in related systems.

Solvent PropertyExpected Influence on this compound Equilibrium
Polar Protic (e.g., Water, Ethanol) Likely to favor the more polar diketo (dilactam) form through hydrogen bonding.
Polar Aprotic (e.g., DMSO, Acetonitrile) Expected to stabilize the polar diketo form.
Nonpolar (e.g., Hexane, CCl4) May favor the diol (dilactim) or keto-enol forms, especially if intramolecular hydrogen bonding is possible.

pH Effects: The pH of the solution can dramatically shift the equilibrium by leading to the formation of anionic or cationic species.

In acidic solutions (low pH) , protonation of the nitrogen or oxygen atoms can occur. This would likely favor the formation of cationic species of the lactam or lactim forms.

In basic solutions (high pH) , deprotonation of the hydroxyl or N-H groups will lead to the formation of anionic species. The resulting negative charge can be delocalized over the N-C-O system, and the specific anion formed will depend on the relative acidities of the N-H and O-H protons.

Investigation of Zwitterionic and Other Ionic Tautomers

Beyond the neutral tautomers, it is conceivable that this compound could exist in zwitterionic forms, particularly in polar solvents or in the solid state. A zwitterion is a molecule that has both positive and negative formal charges. In this case, a proton could transfer from a hydroxyl group to one of the ring nitrogen atoms, creating a zwitterionic tautomer. While direct evidence for zwitterionic tautomers of this compound is not available, their existence has been proposed and studied in other heterocyclic systems. The stability of such zwitterionic forms is highly dependent on the ability of the environment to stabilize the separated charges.

Spectroscopic Characterization of Tautomeric Forms (UV, NMR)

Spectroscopic techniques are invaluable tools for identifying and quantifying the different tautomers present in a sample.

UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are expected to be distinct. The lactim (diol) form, with its extended π-conjugation involving the pyrimidine and phenyl rings, would likely absorb at a different wavelength compared to the lactam forms, where the conjugation is interrupted by the C=O groups nih.gov. Studies on similar heterocyclic systems show that the keto and enol forms have different absorption maxima (λmax) scielo.org.za. By analyzing the UV-Vis spectrum in different solvents, it is possible to infer the predominant tautomeric form.

NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are powerful methods for elucidating the tautomeric structure.

1H NMR: The chemical shifts of the N-H and O-H protons are highly indicative. In the lactam forms, a signal for the N-H proton would be expected, while the lactim form would show a signal for the O-H proton. The chemical shifts of these labile protons are often broad and can be solvent-dependent. The protons on the phenyl rings would also show slightly different chemical shifts depending on the tautomeric form of the pyrimidine ring they are attached to.

13C NMR: The carbon chemical shifts are particularly diagnostic. The carbon atoms of the carbonyl groups (C=O) in the lactam forms would resonate at a significantly downfield chemical shift (typically in the range of 160-180 ppm) compared to the corresponding carbon atoms in the lactim form (C-OH), which would be expected at a lower chemical shift.

The following table provides hypothetical, yet expected, 13C NMR chemical shift ranges for the key carbon atoms in the different tautomeric forms of this compound, based on data from analogous compounds rsc.org.

Tautomeric FormC4/C6 Chemical Shift (ppm)C2/C5 Chemical Shift (ppm)
Diol (Lactim) 150-165 (C-OH)~140-150 (C-Ph)
Keto-Enol (Lactam-Lactim) ~170-180 (C=O), ~150-165 (C-OH)~140-150 (C-Ph)
Diketo (Dilactam) 170-180 (C=O)~140-150 (C-Ph)

Kinetic and Thermodynamic Aspects of Tautomeric Interconversion

The interconversion between tautomers is a dynamic process characterized by both kinetic and thermodynamic parameters.

Thermodynamics: The relative stability of the tautomers is a thermodynamic consideration, governed by the Gibbs free energy difference (ΔG) between them. The equilibrium constant (KT) for the tautomerization is related to ΔG. Factors that stabilize one tautomer over another, such as intramolecular hydrogen bonding or favorable solvent interactions, will shift the equilibrium and change the value of KT. Theoretical studies on systems like 2-hydroxypyridine/2-pyridone have shown that even small energy differences (e.g., 3.23 kJ/mol) can determine the preferred tautomer mdpi.comresearchgate.net.

Kinetics: The rate of interconversion is a kinetic aspect, determined by the activation energy (Ea) of the proton transfer step. A high activation energy implies a slow interconversion, and it might be possible to isolate individual tautomers under certain conditions. Conversely, a low activation energy leads to a rapid equilibrium. The mechanism of proton transfer (e.g., intramolecularly or mediated by solvent molecules) significantly influences the activation barrier mdpi.comresearchgate.net. For example, intramolecular 1,3-proton shifts generally have high activation energies, while intermolecular processes involving solvent molecules often have lower barriers mdpi.com.

Computational Chemistry and Theoretical Studies of 2,5 Diphenyl 4,6 Pyrimidinediol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the properties of molecules like pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. rsc.orgnih.gov

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the equilibrium geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2,5-Diphenyl-4,6-pyrimidinediol would be calculated. nih.gov

The resulting optimized structure would reveal key spatial relationships, such as the planarity of the pyrimidine ring and the orientation of the two phenyl groups and the hydroxyl groups. These geometric parameters are crucial for understanding the molecule's stability, steric hindrance, and potential for intermolecular interactions.

Table 1: Hypothetical Optimized Molecular Parameters for this compound (Illustrative) Note: The following data is illustrative of what a DFT calculation would produce and is not based on published results for this specific molecule.

ParameterDescriptionHypothetical Value
C-N Bond Length (ring)Average length of carbon-nitrogen bonds within the pyrimidine ring.~1.34 Å
C-C Bond Length (ring)Average length of carbon-carbon bonds within the pyrimidine ring.~1.40 Å
C-O Bond LengthLength of the bond between a ring carbon and a hydroxyl oxygen.~1.36 Å
C-Ph Bond LengthLength of the bond connecting a ring carbon to a phenyl group.~1.49 Å
N-C-N Bond AngleAngle within the pyrimidine ring.~120°
Ph-C-C Dihedral AngleTorsional angle describing the rotation of the phenyl group relative to the pyrimidine ring.~45°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. For this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring and the hydroxyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. youtube.com The LUMO for this compound would likely be distributed over the pyrimidine and phenyl rings, representing regions that can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around the oxygen and nitrogen atoms of the lone pairs. These sites are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, especially the hydroxyl hydrogens. These sites are prone to nucleophilic attack. researchgate.netsemanticscholar.org For this compound, the MEP would highlight the negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the diol groups, identifying them as primary sites for electrophilic interaction.

Prediction of Reactivity and Energetic Properties

DFT calculations allow for the quantification of various parameters that describe a molecule's reactivity and energetic landscape.

As mentioned, the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a primary indicator of chemical reactivity. A smaller energy gap facilitates intramolecular charge transfer (ICT), where an electron can be excited from the HOMO to the LUMO. This property is significant for understanding the molecule's electronic absorption characteristics and its potential use in materials science. For this compound, the presence of both electron-donating (hydroxyl) and extensive π-conjugated systems (phenyl and pyrimidine rings) would influence this energy gap.

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. ijsr.net These descriptors are derived from conceptual DFT and help classify the global electrophilic and nucleophilic nature of a molecule. arxiv.org

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to charge transfer.

Global Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires additional electronic charge. ijsr.net

These calculated indices provide a comprehensive profile of the molecule's electronic character, such as its tendency to donate or accept electrons in a reaction. researchgate.netekb.eg

DescriptorFormulaDescription
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2The escaping tendency of electrons from an equilibrium system.
Electronegativity (χ)-μ = -(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)μ² / (2η)A measure of the electrophilic nature of a molecule.
Global Softness (S)1 / (2η)A measure of the molecule's polarizability and reactivity.

Theoretical Studies on Spectroscopic Properties (e.g., Time-Dependent DFT for Optical Spectra)

Theoretical investigations into the spectroscopic properties of a molecule like this compound are critical for interpreting experimental data and understanding its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a preeminent quantum chemical method used for predicting the electronic absorption and emission spectra of molecules.

A TD-DFT calculation would model the excitation of electrons from occupied to unoccupied molecular orbitals upon absorption of light. For this compound, this would involve transitions primarily associated with the π-systems of the phenyl and pyrimidine rings. The output of such a study would typically include the predicted wavelength of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands.

Hypothetical Data from TD-DFT Analysis:

Were such a study performed, the data could be presented as follows. This table is for illustrative purposes only and does not represent real experimental or calculated data.

ExcitationWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S0 → S13203.870.45HOMO → LUMO
S0 → S22854.350.12HOMO-1 → LUMO
S0 → S32504.960.28HOMO → LUMO+1

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. The data in this table is hypothetical.

Such theoretical spectra are invaluable for assigning the peaks observed in experimental UV-Vis spectroscopy. Furthermore, by analyzing the molecular orbitals involved in these electronic transitions, researchers can gain insight into the nature of the excited states, such as identifying them as π→π* or n→π* transitions, which is fundamental to understanding the photochemistry and photophysics of the compound.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and dynamic behavior of this compound are key determinants of its physical and chemical properties. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecules.

Molecular Dynamics (MD) Simulations would simulate the movement of the atoms in this compound over time by solving Newton's equations of motion. A key aspect of this analysis would be the rotational freedom of the two phenyl groups relative to the central pyrimidine ring. The simulation would reveal the preferred dihedral angles, the energy barriers to rotation, and how these conformations might change in different solvent environments. MD simulations are also instrumental in studying how multiple molecules of this compound might interact with each other in the solid state or in solution, providing insights into potential hydrogen bonding patterns involving the diol functional groups and π-stacking interactions between the aromatic rings.

Monte Carlo (MC) Simulations offer a complementary approach. Instead of simulating a time-based trajectory, MC methods would explore the conformational space by generating random changes in the molecule's geometry and accepting or rejecting these changes based on their calculated energy. This is a particularly effective method for identifying the lowest energy conformations (global and local minima) of the molecule. For this compound, this would help determine the most stable arrangement of the phenyl rings.

Potential Findings from Simulation Studies:

A conformational analysis of this compound would likely focus on the torsion angles defining the orientation of the phenyl groups. The results could be summarized in a table illustrating the relative energies of different conformers.

ConformerPhenyl Ring 1 Dihedral (°)Phenyl Ring 2 Dihedral (°)Relative Energy (kcal/mol)
A45450.00
B451351.2
C90903.5

Note: Dihedral angles are defined relative to the plane of the pyrimidine ring. The data in this table is hypothetical and for illustrative purposes only.

By understanding the conformational preferences and the dynamics of intermolecular interactions, researchers can better predict and explain the compound's solubility, crystal packing, and potential interactions with biological targets.

Reactivity and Chemical Transformations of 2,5 Diphenyl 4,6 Pyrimidinediol

Acid-Base Properties and Protonation Studies

The acid-base properties of 2,5-diphenyl-4,6-pyrimidinediol are a critical aspect of its chemical character, influencing its solubility, reactivity, and biological interactions. The pyrimidine (B1678525) ring contains two nitrogen atoms which can act as basic centers and accept protons, while the hydroxyl groups can act as acidic centers and donate protons.

A study on 4,6-dihydroxypyrimidine (B14393) derivatives provides insight into the acid-base behavior of this class of compounds. Such molecules possess amphoteric properties and can exist in various tautomeric forms. acs.org Protonation significantly affects the chemical properties of these compounds, including their reactivity in reactions such as nitration. acs.org

Table 1: Predicted Acid-Base Properties of this compound

PropertyPredicted ValueSource
pKa4.0 ± 0.10 chemicalbook.com

Note: This table is based on predicted data and should be interpreted with caution.

The protonation of pyrimidine derivatives is influenced by the nature and position of substituents on the ring. Electron-donating groups generally increase the basicity of the pyrimidine nitrogen atoms, while electron-withdrawing groups decrease it. In the case of this compound, the phenyl groups at positions 2 and 5 are expected to have a significant electronic influence.

Studies on substituted pyridines have shown that the effects of substituents on proton affinity and gas-phase basicity are approximately additive. researchgate.net Electron-donating substituents increase the proton affinity and basicity, making the nitrogen lone pair more available for protonation. researchgate.net Conversely, electron-withdrawing groups decrease these values. researchgate.net The Hammett constants of substituents often show a linear correlation with the calculated proton affinity values. researchgate.net

For this compound, the phenyl groups can exert both inductive and resonance effects. The precise direction of protonation (at N1 or N3) would likely be influenced by the subtle interplay of these effects, as well as steric hindrance. In related dihydroxypyrimidine systems, changes in UV spectra upon transition to a more acidic medium suggest protonation on the ring. acs.org

Reactivity Towards Electrophilic and Nucleophilic Reagents

The chemical reactivity of this compound towards electrophiles and nucleophiles is dictated by the electron distribution within the molecule. The hydroxyl groups can act as nucleophiles, while the pyrimidine ring, particularly when activated, can undergo electrophilic or nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines, especially when the ring is activated by electron-withdrawing groups. chemrxiv.org While the phenyl groups in this compound are not strongly activating or deactivating for nucleophilic attack on the pyrimidine ring itself, the hydroxyl groups can be converted into better leaving groups to facilitate such reactions.

Conversely, the hydroxyl groups are nucleophilic and can react with a variety of electrophiles. For instance, they can be alkylated or acylated. The pyrimidine ring can also undergo electrophilic substitution, although the presence of the hydroxyl groups may direct the substitution to specific positions. rsc.org

Dimerization and Higher-Order Self-Association Phenomena in Solution and Solid State

Hydroxypyrimidine derivatives have been observed to undergo self-association, including dimerization, in solution. A study on 4,6-dihydroxypyrimidine revealed spontaneous dimerization in aqueous solutions, buffer solutions, and trifluoroacetic acid. acs.org This process is noted to be slow, with equilibrium being reached over several days in an aqueous solution at room temperature. acs.org Interestingly, an acidic medium appears to suppress this dimerization. acs.org

The driving force for such self-association is likely hydrogen bonding between the hydroxyl and amino functionalities of adjacent molecules. In the solid state, these interactions can lead to the formation of extended networks. While specific studies on the dimerization and higher-order self-association of this compound are not available, it is plausible that it would exhibit similar behavior due to the presence of the 4,6-pyrimidinediol core. The bulky phenyl groups might, however, introduce steric hindrance that could influence the geometry and extent of self-association compared to unsubstituted analogs.

Rearrangement Reactions and Structural Isomerization

One of the notable rearrangement reactions in pyrimidine chemistry is the Dimroth rearrangement. This reaction typically involves the isomerization of heterocycles through a process of ring opening and subsequent ring closure, leading to the relocation of heteroatoms within the ring or between the ring and its substituents. nih.govwikipedia.org The Dimroth rearrangement can be influenced by factors such as pH and the nature of the substituents on the pyrimidine ring. nih.gov For instance, the rate of rearrangement can be affected by the electronic properties of substituents. rsc.org

While there is no direct evidence in the reviewed literature of this compound undergoing a Dimroth rearrangement, the pyrimidine core suggests the potential for such structural isomerization under appropriate conditions, such as in acidic or basic media. benthamscience.com The general mechanism for the Dimroth rearrangement in pyrimidines often involves the addition of water, followed by ring opening to an aminoaldehyde intermediate, and subsequent ring closure. wikipedia.org

Supramolecular Chemistry and Intermolecular Interactions of 2,5 Diphenyl 4,6 Pyrimidinediol

Crystallographic Analysis of Hydrogen Bonding Networks and Crystal Packing

A crystallographic analysis of 2,5-Diphenyl-4,6-pyrimidinediol would be anticipated to reveal a complex and robust network of hydrogen bonds. The pyrimidinediol core possesses both hydrogen bond donors (the hydroxyl groups) and acceptors (the nitrogen atoms of the pyrimidine (B1678525) ring), making it an excellent candidate for forming extensive intermolecular connections.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
O-H (hydroxyl)N (pyrimidine)Strong, directionalDimer, tape, or sheet formation
O-H (hydroxyl)O (hydroxyl)Strong, directionalChain or network formation
C-H (phenyl)O (hydroxyl)WeakStabilization of 3D packing
C-H (phenyl)N (pyrimidine)WeakStabilization of 3D packing

Characterization of π-Stacking Interactions in Solid State and Solution

The presence of two phenyl groups in this compound suggests that π-stacking interactions will play a significant role in its supramolecular assembly, both in the solid state and in solution. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing the structures of many organic molecules.

In solution, the extent of π-stacking would be dependent on the nature of the solvent. In non-polar solvents, these interactions are generally more favorable as they are not competing with strong solvent-solute interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) could be employed to study these interactions in solution, for instance, by observing changes in chemical shifts upon concentration changes, which can be indicative of aggregation via π-stacking.

Directed Self-Assembly and Formation of Dimeric and Oligomeric Structures

The molecular structure of this compound is well-suited for directed self-assembly into discrete dimeric and potentially oligomeric structures. This is primarily due to the strong and directional nature of the hydrogen bonds that can form between the pyrimidinediol moieties.

The formation of a stable dimer through a double hydrogen bond between the hydroxyl and pyrimidine nitrogen atoms of two molecules is a highly probable scenario. This would create a well-defined, centrosymmetric dimeric unit that could then serve as a building block for larger assemblies.

Table 2: Energetics of Dimerization

Interaction TypeEstimated Contribution to Dimer Stability
Double O-H···N Hydrogen BondsHigh
π-π Stacking between Phenyl RingsModerate
van der Waals InteractionsLow to Moderate

The equilibrium between the monomeric and dimeric (or oligomeric) states in solution would be influenced by factors such as concentration, temperature, and solvent polarity. In solvents that can compete for hydrogen bonding, the equilibrium would be shifted towards the monomeric form. Conversely, in non-polar solvents, the formation of self-assembled structures would be more favorable.

Host-Guest Chemistry and Molecular Recognition Phenomena

The potential for this compound to act as a host molecule in host-guest chemistry is an intriguing aspect of its supramolecular behavior. The hydrogen bonding sites on the pyrimidinediol core could provide a recognition site for complementary guest molecules.

For instance, a molecule with a complementary hydrogen bonding pattern, such as a dicarboxylic acid or an amide, could potentially bind to the this compound host. The specificity of this binding, a key aspect of molecular recognition, would depend on the geometric and electronic complementarity between the host and the guest.

Influence of Intermolecular Interactions on Tautomeric Equilibria and Reactivity

This compound can exist in different tautomeric forms, primarily the diol and keto-enol forms. The equilibrium between these tautomers can be significantly influenced by intermolecular interactions.

In the solid state, the crystal packing and the network of hydrogen bonds can stabilize one tautomer over the others. For example, a hydrogen bonding network that is particularly favorable for the diol form would shift the equilibrium in that direction within the crystal.

In solution, the solvent can play a crucial role. Polar, protic solvents might stabilize the more polar tautomer through hydrogen bonding. The self-assembly into dimers or oligomers can also affect the tautomeric equilibrium. If the dimeric structure preferentially stabilizes a particular tautomer, the equilibrium will be shifted towards that form upon aggregation.

These intermolecular interactions can also influence the chemical reactivity of this compound. For example, the accessibility of the hydroxyl groups for a chemical reaction could be hindered if they are involved in strong intermolecular hydrogen bonds within a crystal or a self-assembled aggregate. Conversely, the formation of a host-guest complex could activate a particular site on the molecule for reaction.

No Scientific Data Available for the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no published research on the coordination chemistry of this compound as a ligand. Consequently, the detailed article on its metal complexes, as requested, cannot be generated.

The investigation included targeted searches for the ligand properties, synthesis and characterization of metal complexes, stereochemical aspects of coordination, and the impact of coordination on the electronic and optical properties of this compound. These searches yielded no specific studies or data pertaining to this particular compound within the context of coordination chemistry.

While the broader field of pyrimidine-based ligands and their metal complexes is an active area of research, it appears that this compound has not been explored for its potential as a chelating agent in the formation of coordination compounds. The scientific community has yet to publish any findings on its binding modes, the synthesis of its metallic complexes, or the resulting properties of such compounds.

Therefore, the creation of an accurate and informative article adhering to the requested outline is not feasible due to the absence of the necessary foundational research.

Advanced Materials Science Applications of 2,5 Diphenyl 4,6 Pyrimidinediol Derivatives

Nonlinear Optical (NLO) Materials and Chromophores

The quest for novel materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has identified pyrimidine-based chromophores as a promising class of compounds. researchgate.netrsc.org Their molecular structure, characterized by an electron-deficient pyrimidine (B1678525) core, can be readily modified to create "push-pull" systems. In these systems, the pyrimidine acts as the electron-accepting moiety, while various electron-donating groups can be attached to the molecular scaffold. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating strong NLO responses. researchgate.netresearchgate.net The versatility of synthetic chemistry allows for the creation of a vast library of pyrimidine derivatives with tailored NLO properties. researchgate.net

Studies on Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. youtube.com The efficiency of this process is highly dependent on the molecular structure and the crystalline arrangement of the material.

Research has shown that pyrimidine derivatives can be engineered to exhibit significant SHG activity. For instance, V-shaped 4,6-disubstituted pyrimidines have been demonstrated to possess an NLO response more than twice as high as their monosubstituted counterparts. researchgate.net Furthermore, chemical modifications such as N-methylation of the pyrimidine ring or its complexation with transition metals like tungsten pentacarbonyl can lead to a substantial enhancement of the NLO response. researchgate.net While starting pyrimidines may be non-emissive, these modifications can dramatically increase their second-order nonlinear optical properties. researchgate.net

Table 1: Comparison of NLO Properties in Pyrimidine Derivatives

Compound Type Modification NLO Response Enhancement Reference
4,6-disubstituted pyrimidines V-shape vs. monosubstituted > 2x higher researchgate.net
4-(arylvinyl)pyrimidines N-methylation Strong enhancement researchgate.net
4-(arylvinyl)pyrimidines W(CO)5 complexation Strong enhancement researchgate.net

This table illustrates the impact of structural modifications on the nonlinear optical response of pyrimidine derivatives.

Exploration of Two-Photon Absorption (TPA) Characteristics

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, high-resolution imaging, and optical data storage. researchgate.net Pyrimidine-based push-pull chromophores have emerged as a significant class of materials for TPA applications. researchgate.net

Derivatives like 4,6-di(arylvinyl)pyrimidines are now well-established TPA chromophores. researchgate.net Studies have investigated tripodal push-pull chromophores with a central electron donor and peripheral acceptors, revealing TPA cross-section values (δ₂) up to 521 GM. rsc.org The TPA properties can be dramatically tuned by external stimuli. For example, the protonation of push-pull pyrimidine derivatives with an acid can lead to a tenfold increase in the TPA cross-sections, attributed to an enhanced intramolecular charge transfer. researchgate.net This switching capability makes them promising candidates for tunable nonlinear optical materials. researchgate.net

Table 2: TPA Cross-Section Values for Selected Chromophores

Chromophore Type TPA Cross-Section (δ₂) Reference
Tripodal imidazole-centred Up to 521 GM rsc.org
Push-pull pyrimidine (neutral) ~32-148 GM researchgate.netresearchgate.net
Push-pull pyrimidine (protonated) Up to 10x increase from neutral state researchgate.net

This table provides examples of TPA cross-section values for different types of pyrimidine-based chromophores, showing the effect of structural design and protonation.

Photoluminescent and Optoelectronic Materials

The inherent electron-deficient character of the pyrimidine ring makes it a crucial building block for photoluminescent and optoelectronic materials. researchgate.net This property allows pyrimidine to act as an effective electron acceptor or as a coordinating part of a larger molecule, which is beneficial for creating materials used in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netspiedigitallibrary.org The luminescence properties are often induced by an internal charge transfer mechanism within push-pull molecular structures. researchgate.net

Pyrimidine derivatives have been successfully incorporated into various components of OLEDs, including:

Fluorescent Emitters: By designing donor-acceptor molecules, highly efficient emitters can be created. For example, thermally activated delayed fluorescence (TADF) emitters based on pyrimidine have achieved very high external quantum efficiencies (EQEs). Some blue TADF emitters have reached EQEs over 30%, and green emitters have shown EQEs close to 25%. rsc.orgnih.gov

Phosphorescent Emitters: Iridium complexes incorporating pyrimidine ligands have been developed as efficient orange emitters with high photoluminescent quantum yields (up to 92%) and high EQEs in OLEDs (28.2%). spiedigitallibrary.org

Host Materials and Electron Transporting Materials (ETMs): The electron-deficient nature of pyrimidine enhances the electron-injection and transport properties of materials, making them suitable for use as host materials in phosphorescent OLEDs and as ETMs. researchgate.netspiedigitallibrary.org

The emission color and efficiency of these materials can be finely tuned by changing the substituents on the pyrimidine core, allowing for the optimization of their optoelectronic properties for specific applications. nih.gov

pH-Sensitive and Responsive Materials (e.g., based on protonation-induced optical changes)

The nitrogen atoms in the pyrimidine ring can be protonated by acids, leading to significant changes in the molecule's electronic structure and, consequently, its optical properties. acs.org This responsiveness to pH makes pyrimidine derivatives excellent candidates for developing chemical sensors and smart materials.

The protonation of a pyrimidine ring within a molecule can induce or enhance intramolecular charge transfer (ICT), resulting in noticeable shifts in absorption and emission spectra (acidochromism). nih.govmdpi.com For instance, some 2-(2′-hydroxyphenyl)pyrimidines are non-luminescent in their neutral state due to a rapid excited-state intramolecular proton transfer (ESIPT) process. However, upon addition of an acid, the pyrimidine ring is protonated, which inhibits the ESIPT process and "switches on" a bright fluorescence that can be detected by the naked eye. nih.gov This reversible fluorescence switching makes them suitable for applications such as solid-state acid-base vapor sensors. nih.gov

Similarly, in certain push-pull pyrimidine systems, protonation with an acid like trifluoroacetic acid (TFA) causes a red-shift in both the absorption and fluorescence spectra. researchgate.net This effect can be harnessed to create ratiometric fluorescent probes where the ratio of fluorescence intensity at two different wavelengths changes with pH. For example, a probe showed a decrease in emission at 416 nm and a concurrent increase at 486 nm as the pH dropped from 6.86 to 1.04. mdpi.com

Polymeric Materials and Nanocomposites Utilizing Pyrimidine Diols as Monomers

The synthesis of polymers often relies on the reaction between monomers containing two reactive functional groups. youtube.com Diols (containing two hydroxyl groups) and dicarboxylic acids are common precursors for producing condensation polymers like polyesters. youtube.com In this context, pyrimidine diols, such as 2,5-diphenyl-4,6-pyrimidinediol, represent a class of monomers that can be incorporated into polymer backbones.

While the direct use of this compound as a monomer is not extensively documented in the provided results, the principles of polymer chemistry support its potential. For example, novel conjugated polymers have been synthesized through the aldol (B89426) condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes, demonstrating that the pyrimidine core can be integrated into polymer chains to create semiconducting materials. rsc.org Similarly, terephthalamide (B1206420) diols, which share the diol functionality, have been synthesized and used as monomers for various polymers, including polyurethanes and polyesters. nih.gov The incorporation of the rigid, electronically active pyrimidine diol unit into a polymer chain could impart specific thermal, optical, and electronic properties to the resulting material, opening avenues for new functional polymers and nanocomposites.

Role in Supramolecular Assemblies for Functional Material Design

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-stacking, and van der Waals forces. The ability of pyrimidine derivatives to form such assemblies is crucial for creating functional materials with ordered structures. nih.gov

The nitrogen atoms in the pyrimidine ring are key to its role in supramolecular chemistry. They can act as hydrogen bond acceptors, a fundamental interaction in the self-assembly of molecules. researchgate.net This is famously observed in the structure of DNA, where pyrimidine bases (cytosine and thymine) form specific hydrogen bonds with purine (B94841) bases. wikipedia.org

This hydrogen-bonding capability, along with the potential for π-stacking interactions between the aromatic rings, allows pyrimidine-based molecules to self-assemble into well-defined architectures like layers or columns. nih.govnih.gov For instance, the crystal structure of some complex materials can consist of alternating layers of electron-donating and electron-accepting molecules, formed and held together by intermolecular interactions. nih.gov By designing pyrimidine molecules with specific functional groups, it is possible to guide their self-assembly into predictable patterns, leading to materials with tailored properties for applications in electronics, sensing, and catalysis.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2,5-Diphenyl-4,6-pyrimidinediol, future research will likely focus on moving beyond traditional synthesis routes to more sustainable alternatives. This includes the exploration of one-pot, multi-component reactions that can improve atom economy and reduce waste. researchgate.net Green chemistry principles, such as the use of water as a solvent or the application of microwave-assisted synthesis, could lead to quicker and more environmentally friendly production methods. researchgate.net

Furthermore, the investigation of novel catalytic systems, potentially involving reusable and non-toxic catalysts, will be a key area of research. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also economically viable and scalable for potential industrial applications. A comparative analysis of different synthetic routes, as hypothetically illustrated in the table below, will be instrumental in identifying the most promising pathways.

Synthetic Pathway Key Features Potential Advantages Research Focus
Microwave-Assisted Organic Synthesis (MAOS) Use of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, and enhanced purity.Optimization of reaction conditions (temperature, time, power) for the synthesis of this compound.
Catalytic Condensation Reactions Employment of novel catalysts (e.g., solid acids, organocatalysts).High efficiency, selectivity, and potential for catalyst recycling.Screening and development of highly active and selective catalysts for the condensation of precursors.
Flow Chemistry Synthesis Continuous reaction in a microreactor system.Precise control over reaction parameters, improved safety, and ease of scalability.Design and optimization of a continuous flow process for the synthesis of this compound.
Biocatalytic Synthesis Utilization of enzymes as catalysts.High stereoselectivity and enantioselectivity, mild reaction conditions.Identification and engineering of enzymes capable of catalyzing the formation of the pyrimidine (B1678525) ring.

Deeper Understanding of Structure-Property Relationships through Advanced Methodologies

A fundamental understanding of the relationship between the molecular structure of this compound and its physicochemical and biological properties is crucial for its targeted application. Future research will necessitate the use of advanced analytical and computational techniques to elucidate these intricate connections. Systematic modifications of the diphenyl and pyrimidinediol moieties will allow for the creation of a library of derivatives.

The investigation into how subtle structural changes influence properties such as antioxidant potential, neuroprotective effects, or material characteristics will be a primary focus. mdpi.comsemanticscholar.org For instance, the introduction of various substituent groups on the phenyl rings could modulate the compound's electronic properties and, consequently, its biological activity. This systematic approach will enable the rational design of new molecules with enhanced or specific functionalities.

Structural Modification Predicted Impact on Properties Methodology for Investigation
Introduction of electron-donating groups (e.g., -OCH3, -NH2) on phenyl rings.Enhanced antioxidant activity due to increased electron density.In vitro antioxidant assays (e.g., DPPH, FRAP), electrochemical studies. semanticscholar.org
Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) on phenyl rings.Altered electronic absorption and emission spectra, potential for new photophysical applications.UV-Vis and fluorescence spectroscopy.
Substitution at the C2 position of the pyrimidine ring.Modified hydrogen bonding capabilities and potential for altered self-assembly behavior.X-ray crystallography, NMR spectroscopy.
Introduction of chiral centers.Potential for stereoselective biological interactions.Circular dichroism spectroscopy, chiral chromatography.

Development of Advanced Spectroscopic and Computational Tools for Complex Systems

The study of this compound in complex biological or material systems requires the development and application of sophisticated analytical tools. Advanced spectroscopic techniques, such as two-dimensional NMR and ultrafast transient absorption spectroscopy, can provide detailed insights into the compound's dynamic behavior and interactions with its environment.

In parallel, computational modeling and molecular dynamics simulations will play an increasingly important role. These methods can predict the compound's conformational preferences, its binding modes with biological targets, and its self-assembly properties. The synergy between experimental and computational approaches will be essential for a comprehensive understanding of the molecule's behavior at the atomic level.

Integration of this compound into Multi-functional Materials and Responsive Systems

The unique structural features of this compound, including its aromatic rings and hydrogen-bonding capabilities, make it an attractive building block for the development of advanced materials. Future research is expected to explore its incorporation into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies to create materials with novel properties.

For instance, its integration into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties. The ability of the diol group to coordinate with metal ions could be exploited in the design of novel sensors or catalysts. Furthermore, the development of responsive or "smart" materials, where the properties can be tuned by external stimuli such as light, pH, or temperature, represents an exciting avenue for future exploration.

Material Type Potential Functionality Key Research Objectives
Functional Polymers Enhanced thermal stability, photoluminescence, or charge transport properties.Synthesis and characterization of polymers incorporating the this compound moiety.
Metal-Organic Frameworks (MOFs) Catalysis, gas storage, or chemical sensing.Design and synthesis of MOFs using this compound as an organic linker.
Supramolecular Gels Stimuli-responsive materials for drug delivery or tissue engineering.Investigation of the self-assembly of this compound derivatives into gels and their response to external stimuli.
Liquid Crystals Advanced display technologies.Design of this compound derivatives with liquid crystalline properties.

Q & A

Q. What are the established synthetic routes for 2,5-Diphenyl-4,6-pyrimidinediol?

  • Methodological Answer : The compound can be synthesized via condensation of α-halo ketones with 2,5-diamino-4,6-pyrimidinediol under basic conditions (e.g., sodium bicarbonate). Yields typically range between 52–70% . For example:
ReagentConditionsYield (%)
2,5-Diamino-4,6-pyrimidinediol + α-halo ketoneNaHCO₃, reflux, 12 h52–70
Post-synthesis purification often involves recrystallization from ethanol or methanol due to limited solubility in common solvents .

Q. How can this compound be characterized structurally?

  • Methodological Answer : Use UV-Vis spectroscopy (acidic solutions show λmax at 264 nm and 361 nm) and NMR for tautomer identification. The 8-oxadihydropteridine derivatives exhibit distinct UV shifts upon reduction (loss of 361 nm peak), aiding structural confirmation . Elemental analysis and mass spectrometry are critical for purity validation.

Q. What solubility challenges are associated with this compound?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves in strong bases like sodium hydroxide. For experimental workflows, prepare stock solutions in 0.1 M NaOH and dilute to working concentrations .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

  • Methodological Answer : Key variables include:
  • Temperature : Reflux conditions improve reaction kinetics.
  • Catalyst : Asymmetric catalysis using (DHQ)₂PYR (hydroquinine-derived) enhances enantioselectivity in chiral derivatives, achieving up to 80% ee .
  • Solvent : Toluene/EtOAc (9:1) optimizes steric effects in stereoselective syntheses .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Tautomerism (e.g., 7-H vs. 8-oxo forms) can cause spectral variability. Use pH-controlled UV-Vis (acidic vs. neutral conditions) and ¹H-NMR in DMSO-d₆ to isolate tautomers. For example, the 361 nm UV peak disappears upon reduction to tetrahydropteridines, confirming redox-sensitive moieties .

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : As a chiral ligand precursor, (DHQ)₂PYR facilitates enantioselective reactions (e.g., malononitrile additions to enamines). Fine-tuning reaction time (72–96 h) and temperature (10–25°C) balances yield and enantiomeric excess .

Q. How can computational modeling predict reactivity?

  • Methodological Answer : DFT studies on tautomeric equilibria and frontier molecular orbitals (HOMO/LUMO) can predict electrophilic/nucleophilic sites. For example, the 4,6-dihydroxy groups are key hydrogen-bond donors, influencing catalytic activity .

Q. What stability considerations apply under high-temperature conditions?

  • Methodological Answer : The compound decomposes near 250°C. For thermal studies, use TGA/DSC under inert atmospheres (N₂/Ar). Store samples at 0–6°C to prevent degradation .

Q. Which purification techniques are effective for scale-up?

  • Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) resolves closely related derivatives. For large-scale prep, fractional crystallization from DMF/water mixtures improves yield .

Q. How to assess biological activity of derivatives?

  • Methodological Answer :
    Screen for antitubercular or antiproliferative activity using:
  • Microplate assays : Resazurin-based viability tests (e.g., 48 h incubation at 37°C) .
  • Cell culture : IC₅₀ determination in cancer lines (e.g., MCF-7) via MTT assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.